molecular formula C8H13NO2 B575914 prop-2-enyl 2-aminopent-4-enoate CAS No. 180608-88-2

prop-2-enyl 2-aminopent-4-enoate

Cat. No.: B575914
CAS No.: 180608-88-2
M. Wt: 155.197
InChI Key: DQYNYUUIXDVJEX-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-aminopent-4-enoate is an unsaturated ester derivative featuring a prop-2-enyl (allyl) group linked to a pent-4-enoate backbone with an amino substituent at position 2. Structurally, it combines an ester functionality, a conjugated double bond (C4–C5), and a primary amine group (C2).

Properties

CAS No.

180608-88-2

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

prop-2-enyl 2-aminopent-4-enoate

InChI

InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2

InChI Key

DQYNYUUIXDVJEX-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)OCC=C)N

Synonyms

4-Pentenoicacid,2-amino-,2-propenylester(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Cyanopent-4-enoate

  • Structure: Features a cyano (-CN) group at C2 instead of an amino (-NH2) group .
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the α-position.
  • Applications: Ethyl 2-cyanopent-4-enoate is used as a synthetic intermediate in organic chemistry, particularly in cyclization reactions .

4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate

  • Structure: A phenylpropanoid with a prop-2-enyl group attached to a phenyl ring and a methyl-substituted butanoate ester .
  • Key Differences: The aromatic phenyl ring confers stability and UV absorption properties, unlike the aliphatic backbone of the target compound. The methylbutanoate ester chain may reduce volatility compared to the shorter pent-4-enoate chain.
  • Applications : Found in essential oils of Pimpinella species, suggesting roles in plant defense or fragrance .

Prop-2-enyl Acetate (Allyl Acetate)

  • Structure : A simple ester with a prop-2-enyl group and an acetyl moiety .
  • Key Differences: Lacks the amino and pentenoyl groups, resulting in lower molecular weight (100.12 g/mol vs. 155.19 g/mol) and higher volatility. The absence of an amino group limits its use in bioactive applications.
  • Applications : Industrial solvent and precursor in polymer synthesis .

S-(Prop-2-enyl)-Cysteine Conjugates

  • Structure : Sulfur-containing metabolites with prop-2-enyl groups attached to cysteine via disulfide bonds .
  • Key Differences: The thioether linkage contrasts with the ester bond in the target compound, altering stability and metabolic pathways.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
Prop-2-enyl 2-aminopent-4-enoate C₈H₁₃NO₂ 155.19 Amino, ester, double bond Theoretical; potential drug precursor
Ethyl 2-cyanopent-4-enoate C₈H₁₁NO₂ 153.18 Cyano, ester, double bond Organic synthesis
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate C₁₄H₁₆O₂ 216.28 Phenyl, ester, double bond Essential oils
Prop-2-enyl acetate C₅H₈O₂ 100.12 Ester, double bond Industrial solvent

Table 2: Spectroscopic and Physical Properties

Compound IR Stretches (cm⁻¹) MS Fragments (m/z) Solubility Trends
This compound ~3300 (N-H), ~1740 (C=O) Theoretical: 155 [M⁺], 138 [M-NH₃] Polar solvents (e.g., methanol)
Ethyl 2-cyanopent-4-enoate ~2250 (C≡N), ~1740 (C=O) 153 [M⁺], 108 [M-CN] Moderate in organic solvents
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate ~1740 (C=O), ~1600 (C=C) 216 [M⁺], 134 [M-C₅H₈O₂] Lipophilic (hexane, ethyl acetate)

Research Findings and Implications

  • Reactivity: The amino group in this compound may facilitate nucleophilic reactions or metal coordination, unlike the cyano or phenyl analogs.
  • Biological Potential: Structural parallels to S-(prop-2-enyl)-cysteine conjugates suggest possible roles in antioxidant or antimicrobial pathways, though experimental validation is needed.
  • Synthetic Challenges: Steric hindrance from the amino group could complicate esterification or purification compared to simpler analogs like prop-2-enyl acetate.

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